molecular formula C18H19N5O B6687264 (4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687264
M. Wt: 321.4 g/mol
InChI Key: ZLYBYXPNUJQSBG-KRWDZBQOSA-N
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Description

(4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a pyrrole ring, a triazole ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the triazole and pyrrolidine rings through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of high-throughput screening and process optimization techniques would be essential to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

(4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and often exhibit similar biological activities.

    Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.

    Pyrrole derivatives: These compounds feature the pyrrole ring and are used in various medicinal and industrial applications.

Uniqueness

What sets (4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone apart is the combination of these three distinct rings in a single molecule, which can result in unique biological activities and chemical properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(15-5-7-16(8-6-15)21-10-1-2-11-21)23-12-3-4-17(23)14-22-13-9-19-20-22/h1-2,5-11,13,17H,3-4,12,14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYBYXPNUJQSBG-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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